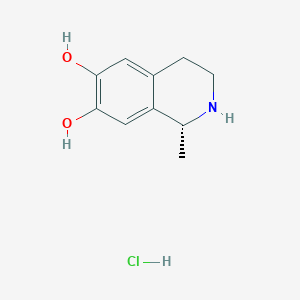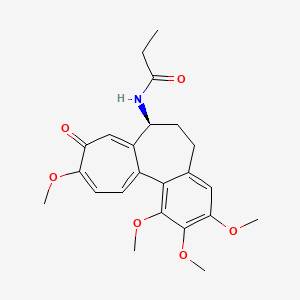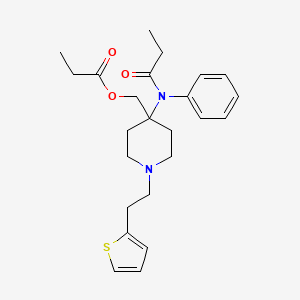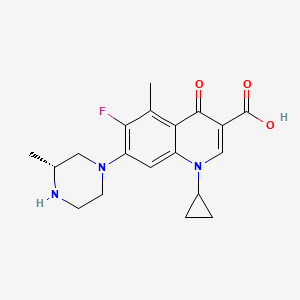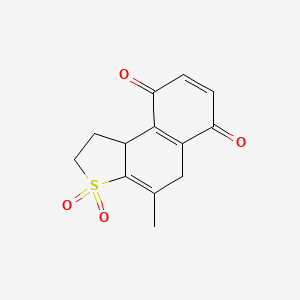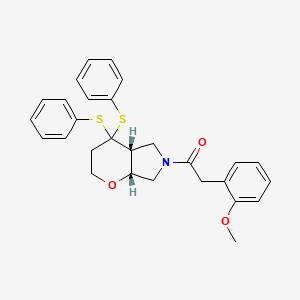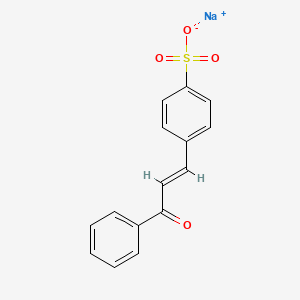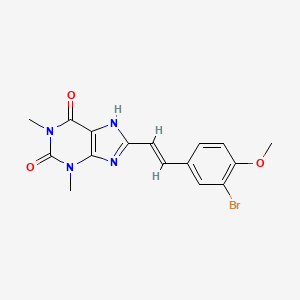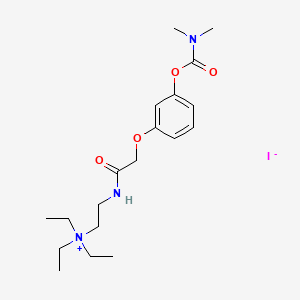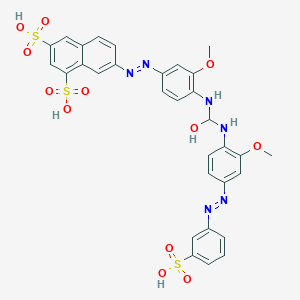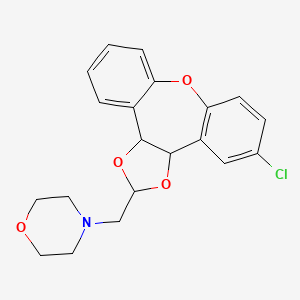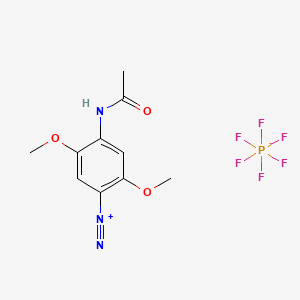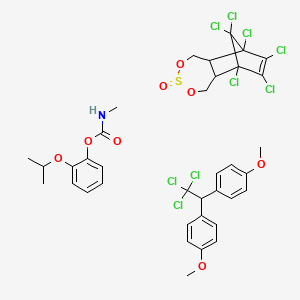![molecular formula C16H11O3P B12772980 2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 964-63-6](/img/structure/B12772980.png)
2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Alpha-Naftolfosfit can be synthesized through two main routes :
Nitration and Hydrogenation: Naphthalene is nitrated to form 1-nitronaphthalene, which is then hydrogenated to produce 1-naphthylamine. This intermediate is hydrolyzed to yield alpha-Naftolfosfit.
Hydrogenation and Oxidation: Naphthalene is hydrogenated to tetralin, which is then oxidized to 1-tetralone. Dehydrogenation of 1-tetralone yields alpha-Naftolfosfit.
Análisis De Reacciones Químicas
Alpha-Naftolfosfit undergoes various chemical reactions :
Oxidation: It can be oxidized to form 1,4-naphthoquinone.
Reduction: Partial reduction yields tetrahydro derivatives, while full hydrogenation is catalyzed by rhodium.
Substitution: The 4-position of alpha-Naftolfosfit is susceptible to electrophilic attack, which is exploited in the preparation of diazo dyes. Reduction of diazo derivatives gives 4-amino-1-naphthol.
Ammonolysis: The Bucherer reaction involves the ammonolysis of alpha-Naftolfosfit to produce 1-aminonaphthalene.
Aplicaciones Científicas De Investigación
Alpha-Naftolfosfit has a wide range of applications in scientific research :
Chemistry: It is used as a precursor to various useful compounds, including insecticides like carbaryl and pharmaceuticals such as nadolol, sertraline, and atovaquone.
Biology: It serves as a biomarker in livestock and humans exposed to polycyclic aromatic hydrocarbons.
Medicine: Alpha-Naftolfosfit is involved in the production of antidepressants and anti-protozoan therapeutics.
Industry: It is used in the production of dyes, pigments, fluorescent whiteners, tanning agents, antioxidants, and antiseptics.
Mecanismo De Acción
The mechanism of action of alpha-Naftolfosfit involves its interaction with various molecular targets and pathways . For instance, it can undergo tautomerism, producing a small amount of the keto tautomer, which influences its reactivity. The compound’s electrophilic attack susceptibility at the 4-position is crucial for its role in dye preparation.
Comparación Con Compuestos Similares
Alpha-Naftolfosfit is compared with other similar compounds, such as 2-naphthol :
2-Naphthol (Beta-Naphthol): This isomer differs by the position of the hydroxyl group on the naphthalene ring. It is also used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry, material science, and agrochemistry.
Phenol: Alpha-Naftolfosfit is a naphthalene homologue of phenol, with the hydroxyl group being more reactive than in phenol.
Alpha-Naftolfosfit’s unique reactivity and wide range of applications make it a valuable compound in various fields of scientific research and industry.
Propiedades
Número CAS |
964-63-6 |
|---|---|
Fórmula molecular |
C16H11O3P |
Peso molecular |
282.23 g/mol |
Nombre IUPAC |
2-naphthalen-1-yloxy-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C16H11O3P/c1-2-8-13-12(6-1)7-5-11-14(13)17-20-18-15-9-3-4-10-16(15)19-20/h1-11H |
Clave InChI |
VKNXOWRCULLYRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OP3OC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


